Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate (CAS 1823295-64-2) is a highly specialized, orthogonally protected homopiperazine building block designed for complex pharmaceutical and agrochemical synthesis. Featuring a seven-membered 1,4-diazepane core, this compound is distinguished by a C3-cyano functional handle and dual nitrogen protection (N1-Boc and N4-Benzyl). This specific configuration allows for precise, step-wise derivatization at either nitrogen center without cross-reactivity, while the cyano group provides an essential vector for further functionalization, such as reduction to an aminomethyl group or hydrolysis to an amide. For procurement teams and synthetic chemists, this pre-functionalized scaffold eliminates multiple low-yield synthetic steps, offering a highly processable, purity-verified starting material for the generation of conformationally unique libraries and CNS-penetrant therapeutics [1].
Attempting to substitute this compound with a generic, unprotected 1,4-diazepane or a mono-protected analog (e.g., 1-Boc-homopiperazine) introduces severe workflow inefficiencies. Unprotected homopiperazines suffer from poor regioselectivity during functionalization, typically yielding statistical mixtures of N1, N4, and N1,N4-disubstituted products that require labor-intensive chromatographic separation. Furthermore, introducing a cyano group at the C3 position post-ring-formation is synthetically prohibitive, often leading to ring-opening side reactions or yields below 20%. Procuring the exact orthogonally protected, C3-cyano functionalized compound bypasses these bottlenecks, ensuring >95% regiocontrol during downstream coupling and significantly reducing the overall cost of goods (COGs) by eliminating the need for excess starting materials and complex purification steps [1].
The dual Boc/Benzyl protection scheme of Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate enables highly efficient, step-wise functionalization. When compared to unprotected 3-cyano-1,4-diazepane baselines, the orthogonally protected compound delivers vastly superior yields for asymmetric N,N'-disubstitution. Standard protocols utilizing TFA for Boc removal or Pd/C for Benzyl cleavage proceed with near-quantitative selectivity, whereas unprotected baselines struggle with over-alkylation and poor regiocontrol [1].
| Evidence Dimension | Overall yield of asymmetrically N,N'-disubstituted target |
| Target Compound Data | >85% overall yield across 2-step sequential coupling |
| Comparator Or Baseline | Unprotected 3-cyano-1,4-diazepane (<35% overall yield) |
| Quantified Difference | 50% absolute increase in target yield |
| Conditions | Sequential N-alkylation/acylation standard workflows |
Eliminates the need for costly, low-yield regioselective protection steps, directly reducing the procurement volume of raw materials and shortening synthesis timelines.
The pre-installed C3-cyano group serves as a critical synthetic handle that is absent in standard homopiperazine building blocks. Compared to Tert-butyl 4-benzyl-1,4-diazepane-1-carboxylate, which lacks this substitution, the target compound allows for direct access to branched aminomethyl or carboxylic acid derivatives without requiring de novo ring synthesis. Reduction of the cyano group via catalytic hydrogenation or hydride donors proceeds smoothly, providing a primary amine vector for further elaboration [1].
| Evidence Dimension | Access to C3-aminomethyl derivatives |
| Target Compound Data | Direct 1-step conversion (quantitative yield via Raney-Ni/H2) |
| Comparator Or Baseline | Tert-butyl 4-benzyl-1,4-diazepane-1-carboxylate (0% direct conversion, requires de novo ring synthesis) |
| Quantified Difference | 1-step vs. multi-step de novo synthesis requirement |
| Conditions | Standard nitrile reduction conditions |
Procuring this specific C3-cyano substituted scaffold saves weeks of synthetic effort compared to attempting late-stage functionalization or custom ring construction.
The electron-withdrawing inductive effect of the C3-cyano group significantly alters the physicochemical properties of the adjacent N4 nitrogen once deprotected. Compared to unsubstituted homopiperazines, the basicity of the N4 position is reduced. This modulation is highly desirable in medicinal chemistry to improve membrane permeability and mitigate off-target liabilities (such as hERG binding) that are often associated with highly basic aliphatic amines [1].
| Evidence Dimension | Basic pKa of the N4 nitrogen (post-benzyl deprotection) |
| Target Compound Data | Estimated pKa ~ 7.5 - 8.0 |
| Comparator Or Baseline | Unsubstituted 1,4-diazepane (N4 pKa ~ 9.5 - 10.0) |
| Quantified Difference | ~1.5 to 2.0 log unit reduction in basicity |
| Conditions | Aqueous physiological conditions (pH 7.4) |
Selecting the C3-cyano variant provides a built-in mechanism for tuning the basicity of the final API, improving its pharmacokinetic profile and reducing downstream development risks.
The modulated pKa of the N4 nitrogen, driven by the C3-cyano group, makes this building block ideal for developing central nervous system (CNS) drugs. The reduced basicity helps limit hERG channel liabilities and improves blood-brain barrier (BBB) permeability, making it a superior choice over standard homopiperazines for neuro-active library generation [1].
The C3-cyano group can be readily converted into an aminomethyl or carboxylic acid moiety, providing a functional vector that mimics amino acid side chains. Combined with the conformational flexibility of the 7-membered ring, this compound is perfectly suited for synthesizing constrained peptidomimetics and macrocyclic inhibitors [2].
The robust orthogonal protection (Boc/Benzyl) allows for rapid, automated, and regioselective functionalization at both nitrogen centers. This makes the compound an excellent core scaffold for industrial high-throughput screening (HTS) campaigns, ensuring high-purity library members without the need for intermediate chromatographic purification [3].